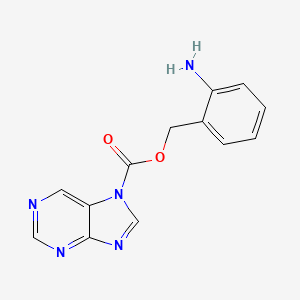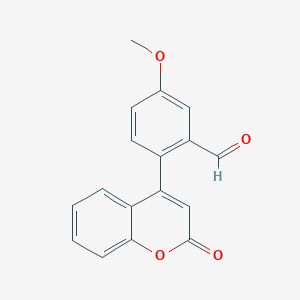
1-(4-Methoxybenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxybenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline typically involves multiple stepsThe reaction conditions often involve the use of organolithium reagents, which are known for their high reactivity and ability to form carbon-carbon bonds under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of protective groups, such as boronic esters, can facilitate the selective functionalization of the molecule .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxybenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoquinoline core can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid .
Aplicaciones Científicas De Investigación
1-(4-Methoxybenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to neurotransmitter function and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxybenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways in the nervous system. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxybenzyl)piperazine: This compound also features a methoxybenzyl group and is used in pharmaceutical research.
1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole: This compound is used in the synthesis of natural products and has applications in medicinal chemistry.
Uniqueness
1-(4-Methoxybenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its isoquinoline core and methoxybenzyl group make it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
38969-64-1 |
|---|---|
Fórmula molecular |
C18H23NO |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
1-[(4-methoxyphenyl)methyl]-2-methyl-5,6,7,8-tetrahydro-1H-isoquinoline |
InChI |
InChI=1S/C18H23NO/c1-19-12-11-15-5-3-4-6-17(15)18(19)13-14-7-9-16(20-2)10-8-14/h7-12,18H,3-6,13H2,1-2H3 |
Clave InChI |
CAJAUKQJTHOSNO-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C(C1CC3=CC=C(C=C3)OC)CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]-](/img/structure/B11847605.png)

![1'-[(Trimethylsilyl)ethynyl][1,1'-bi(cyclohexane)]-1-ol](/img/structure/B11847614.png)


![2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid](/img/structure/B11847636.png)







![4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline](/img/structure/B11847692.png)
